molecular formula C5H3BrO2S B1280017 2-Bromo-3-thiophenecarboxylic acid CAS No. 24287-95-4

2-Bromo-3-thiophenecarboxylic acid

Cat. No.: B1280017
CAS No.: 24287-95-4
M. Wt: 207.05 g/mol
InChI Key: RVSXMPCELBYUSF-UHFFFAOYSA-N
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Description

2-Bromo-3-thiophenecarboxylic acid is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the third position of the thiophene ring .

Preparation Methods

Preparation Routes and Methods

Bromination of Thiophene Derivatives

The initial step in most syntheses involves selective bromination of thiophene or substituted thiophenes to introduce a bromine atom at the 2-position, which is crucial for further functionalization.

Key Method: Bromination with Bromopyridine Salt and Hydrogen Bromide

  • Thiophene is dissolved in halohydrocarbon solvents (e.g., methylene dichloride or chloroform) with hydrobromic acid.
  • The mixture is cooled to between -10°C and 0°C.
  • Bromopyridine salt is added dropwise to control the bromination selectively at the 2-position.
  • The reaction is stirred under 0°C for 3-4 hours.
  • Workup involves extraction, washing with sodium sulfite solution and water, and distillation to isolate 2-bromothiophene with yields around 88-90%.

Table 1: Bromination Reaction Conditions and Yields

Entry Solvent Temperature (°C) Brominating Agent Yield of 2-Bromothiophene (%) Notes
1 Methylene dichloride -10 to 0 Bromopyridine salt 90 High selectivity, batchwise addition
2 Chloroform 0 Bromopyridine salt 88 Similar efficiency to entry 1

Source: Patent CN101906092B

Formation of 2-Bromo-3-thiophenecarboxylic Acid via Diethyl Malonate Intermediate

A three-step synthetic sequence from 2-bromothiophene involves:

  • Preparation of a 2-(2-thiophene) diethyl malonate intermediate by reaction of 2-bromothiophene with diethyl malonate in the presence of alkali metal at elevated temperatures (90-120°C).
  • Saponification of the diethyl malonate ester under alkaline conditions in an alcoholic solvent (e.g., ethanol) to yield the corresponding diacid.
  • Acidification and decarboxylation by refluxing with acid to obtain this compound.

Key Features:

  • Alcoholic solvents improve solubility and reaction rates in saponification.
  • Decarboxylation is performed by acidification and heating.
  • The overall process has a simple route and high yield.

Alternative Routes via Grignard Reagents and Carbonylation

Another well-documented approach involves:

  • Bromination of 3-methylthiophene to 2-bromo-3-methylthiophene.
  • Formation of the 2-thienyl Grignard reagent by reaction with magnesium in ether solvents such as tetrahydrofuran.
  • Carboxylation of the Grignard reagent with carbon dioxide or dimethyl carbonate to introduce the carboxylic acid or ester functionality.
  • Hydrolysis of the ester to the acid.

This route allows for the preparation of halogenated thiophene carboxylic acids with controlled substitution patterns and has been demonstrated on a laboratory scale with multi-gram quantities.

Table 2: Grignard Reaction Conditions for Thiophene Carboxylation

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Bromination N-Bromosuccinimide (NBS) or aqueous bromine Organic solvents (e.g., toluene) ~64 Selective mono-bromination
Grignard formation Mg, alkyl halide activator Ethers (THF, diethyl ether) High Requires dry, aprotic solvents
Carboxylation CO2 gas or dimethyl carbonate Same as above 86-90 Efficient introduction of acid group
Hydrolysis (if ester) Acidic or basic hydrolysis Alcoholic or aqueous media High Final conversion to acid

Detailed Reaction Mechanisms and Notes

  • Selective Bromination: The use of bromopyridine salt at low temperatures controls the regioselectivity to favor the 2-position bromination on thiophene, avoiding polybromination or substitution at undesired sites.

  • Saponification in Alcoholic Solvent: Since 2-(2-thiophene) diethyl malonate is poorly soluble in aqueous alkali, alcoholic solvents (methanol, ethanol, propanol) are used to dissolve both the substrate and base, leading to homogeneous reaction mixtures and faster saponification.

  • Grignard Formation: The presence of alkyl halides as activators facilitates the formation of the Grignard reagent from bromothiophene derivatives. Solvent dryness and purity are critical for high yields.

  • Carbonylation: Introduction of the carboxyl group via carbonation of the Grignard reagent or palladium-catalyzed carbonylation under CO pressure provides flexible synthetic options depending on scale and equipment availability.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Bromopyridine salt bromination + diethyl malonate route Thiophene Bromopyridine salt, HBr, diethyl malonate, alkali High yield, simple process Requires low temperature control
Grignard formation + carbonation 3-Methylthiophene or brominated derivative Mg, alkyl halide, CO2 or DMC, THF Flexible, scalable, multi-step Sensitive to moisture, multi-step
Palladium-catalyzed carbonylation Brominated thiophene ester Pd catalyst, CO pressure, EtOH One-pot carbonylation possible Requires specialized equipment

Research Findings and Experimental Data Highlights

  • The bromination step using bromopyridine salt achieves up to 90% yield of 2-bromothiophene with high regioselectivity at temperatures below 0°C.

  • Saponification in alcoholic solvents significantly improves reaction kinetics compared to aqueous alkali solutions due to better solubility of intermediates.

  • Grignard reactions with 2-bromo-3-methylthiophene followed by carbonation provide high yields (up to 86%) of the carboxylic acid derivatives, with solvent choice (THF preferred) critical for success.

  • Multi-gram scale syntheses have been demonstrated, confirming the practical applicability of these methods for laboratory and pilot-scale production.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H3_3BrO2_2S
  • Molecular Weight : 207.04 g/mol
  • Melting Point : 178–182 °C
  • Structure : Characterized by a bromine atom at the second position and a carboxylic acid group at the third position of the thiophene ring.

Organic Synthesis

2-Bromo-3-thiophenecarboxylic acid serves as a vital building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a precursor for the development of more complex thiophene derivatives. This compound is particularly useful in:

  • Synthesis of Heterocycles : It can be used to create a variety of heterocyclic compounds through nucleophilic cyclization strategies.
  • Development of Novel Materials : Its derivatives are employed in the production of advanced materials, including organic semiconductors and polymers for electronic applications.

Research has shown that thiophene derivatives, including this compound, exhibit significant biological activities. Some key findings include:

  • Antimicrobial Properties : Studies indicate that thiophene derivatives can inhibit bacterial growth, including strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their potential to inhibit cyclooxygenase enzymes, which play a role in inflammation .

Pharmaceutical Applications

The compound is explored for its potential therapeutic applications in drug discovery:

  • Drug Development : It acts as a precursor for synthesizing biologically active compounds with potential uses in treating various diseases.
  • Therapeutic Agents : Research into its pharmacological properties suggests it may contribute to developing new anti-inflammatory and analgesic drugs .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and advanced materials. Its versatility allows it to be used in:

  • Organic Synthesis : As a key intermediate in the manufacture of various chemical products.
  • Corrosion Inhibitors : Thiophene derivatives are employed as additives to enhance the durability of materials against corrosion.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The results indicated effective inhibition against several bacterial strains, showcasing its potential in pharmaceutical applications.

Compound NameActivityReference
This compound derivativeMRSA Inhibition
Another thiophene derivativeBroad-spectrum antimicrobial

Case Study 2: Development of Organic Semiconductors

Research highlighted the use of thiophene derivatives, including this compound, in creating organic semiconductors. The findings revealed enhanced electrical properties suitable for electronic devices.

ApplicationMaterial TypePerformance Metrics
Organic SemiconductorsThiophene-based polymersHigh charge mobility

Mechanism of Action

The mechanism of action of 2-Bromo-3-thiophenecarboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and carboxylic acid group. These functional groups facilitate its involvement in substitution, oxidation, and reduction reactions, enabling the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-thiophenecarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biological Activity

2-Bromo-3-thiophenecarboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring. This structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound showed a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its ability to inhibit cancer cell proliferation. The following table summarizes the IC50 values against different cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings indicate that the compound has potential as a chemotherapeutic agent, particularly against lung and cervical cancers .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition may contribute to both its anti-inflammatory and anticancer effects .
  • Gene Expression Modulation : It may influence gene expression by interacting with DNA or RNA, affecting protein synthesis and cellular signaling pathways .

Case Studies

Several studies have explored the pharmacological effects of thiophene derivatives, including this compound:

  • Study on Antioxidant Activity : A derivative containing thiophene moieties was evaluated for antioxidant properties using the DPPH assay. The results indicated that modifications to the thiophene structure could enhance radical scavenging activity, suggesting that similar modifications might improve the efficacy of this compound .
  • Evaluation in Animal Models : In vivo studies demonstrated that lower doses of the compound exhibited anti-inflammatory effects without significant toxicity, while higher doses led to adverse effects. This dose-dependent response highlights the importance of careful dosage in therapeutic applications .

Properties

IUPAC Name

2-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSXMPCELBYUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488551
Record name 2-Bromothiophene-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24287-95-4
Record name 2-Bromo-3-thiophenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothiophene-3-carboxylic acid
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Record name 2-Bromo-3-thiophenecarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-methylthiophene (17.7 g), N-bromosuccinimide (17.7 g), 2,2'-azobis(isobutyronitrile) (0.32 g) and carbon tetrachloride (200 ml) was stirred for 4 hours under reflux. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to give 3-bromomethyl-2-bromothiophene (12.56 g). A suspension of 3-bromomethyl-2-bromothiophene (6.30 g), potassium acetate (9.8 g) in acetone (100 ml) was stirred at room temperature for 3 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-acetoxymethyl-2-bromothiophene (5.8 g). This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-hydroxymethyl-2-bromothiophene (4.6 g). This crude product of 3-hydroxymethyl-2-bromothiophene was dissolved in methylene chloride (100 ml), manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-bromo-3-thiophenecarbaldehyde (3.92 g). The crude product of 2-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.0 g) in water (15 ml) and 30% aqueous hydrogen peroxide (2.5 ml) were added. Further, sodium chlorite (2.7 g) in water (30 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide (2.7 g) and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-bromo-3-thiophenecarboxylic acid (2.89 g) as crystals.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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